Centaureidin

Descripción general

Descripción

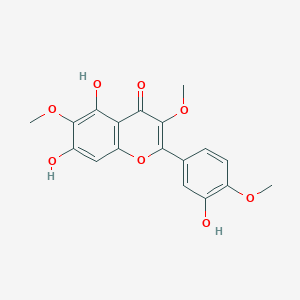

La Centaureidina es un flavonoide natural, específicamente un flavonol O-metilado. Es conocido por su presencia en varias plantas como Tanacetum microphyllum, Achillea millefolium, Brickellia veronicaefolia, Bidens pilosa y Polymnia fruticosa . El compuesto se caracteriza por su fórmula química (C_{18}H_{16}O_8) y una masa molar de 360.31 g/mol .

Métodos De Preparación

La Centaureidina se puede extraer de las plantas utilizando solventes como acetato de etilo o metanol. El proceso de extracción normalmente implica la evaporación del solvente y la purificación mediante cromatografía en columna . Además, se han intentado sintetizar la centaureidina a través de métodos biológicos .

Análisis De Reacciones Químicas

La Centaureidina experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen acetato de etilo, metanol y otros solventes orgánicos . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Anticancer Properties

Centaureidin has been identified as a cytotoxic compound with potential anticancer properties. Research indicates that it can inhibit cell proliferation in various cancer cell lines.

- Mechanism of Action : this compound appears to exert its effects through the activation of the Rho signaling pathway, which inhibits dendrite outgrowth in melanocytes and melanosome transfer to keratinocytes. This mechanism may contribute to its anti-melanoma effects .

- Case Study : A study demonstrated that this compound isolated from Bidens pilosa exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Immunomodulatory Effects

This compound has shown promise in modulating immune responses, particularly through the enhancement of cytokine production.

- IFN-γ Production : Research has indicated that this compound can up-regulate interferon-gamma (IFN-γ) expression in T cells, which plays a crucial role in the immune response against infections and tumors. This effect is mediated through transcription factors such as NFAT and NFκB .

- Case Study : In vitro studies demonstrated that this compound significantly increased IFN-γ levels in Jurkat T cells, highlighting its potential as an immunomodulatory agent .

Dermatological Applications

This compound's influence on skin pigmentation makes it a candidate for dermatological applications.

- Skin Pigmentation Regulation : Studies suggest that this compound may have a role in modifying skin pigmentation. It could potentially serve as an agent for treating hyperpigmentation disorders by inhibiting melanin production .

- Case Study : A review highlighted various intrinsic biochemical mechanisms that affect skin pigmentation and suggested that compounds like this compound could be explored for therapeutic use in dermatology .

Phytochemical Analysis

This compound is often studied within the context of phytochemical extracts from various plants.

- Extraction and Analysis : Phytochemical analyses have shown that this compound can be isolated alongside other flavonoids from plant sources, contributing to the overall understanding of their bioactive properties .

- Antioxidant Activity : As with many flavonoids, this compound may exhibit antioxidant properties, which can further enhance its therapeutic potential in various health conditions.

Summary Table of Applications

Mecanismo De Acción

La Centaureidina ejerce sus efectos al inhibir la polimerización de la tubulina, lo que interrumpe la división celular e induce citotoxicidad en las células cancerosas . También activa Rho, lo que lleva a la retracción de la dendrita de los melanocitos, lo que afecta la transferencia melanosómica a los queratinocitos . Este mecanismo es particularmente relevante en los estudios de pigmentación de la piel.

Comparación Con Compuestos Similares

La Centaureidina es similar a otros flavonoides como la eupatorina y la apigenina, que también exhiben propiedades citotóxicas . La centaureidina es única en su capacidad para inhibir la polimerización de la tubulina y estimular la expresión de interferón-gamma . Otros compuestos similares incluyen la jaceidina, la kaempferida y la nepetina .

Actividad Biológica

Centaureidin, a flavonoid compound derived from various plants in the genus Centaurea, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and immune modulation. This article explores the cytotoxic effects of this compound on cancer cell lines, its immunomodulatory properties, and relevant case studies that highlight its therapeutic potential.

1. Cytotoxic Activity

This compound has been evaluated for its cytotoxic effects against several human cancer cell lines. A study conducted on flavonoids isolated from Centaurea scoparia demonstrated that this compound exhibits significant cytotoxicity against human cervical carcinoma (HeLa), hepatocellular carcinoma (HepG2), and breast carcinoma (MCF-7) cells.

Table 1: Cytotoxicity of this compound and Other Flavonoids

| Compound | IC50 (μM) - HeLa | IC50 (μM) - MCF-7 | IC50 (μM) - HepG2 |

|---|---|---|---|

| This compound | 0.11 ± 0.02 | 0.14 ± 0.04 | 0.25 ± 0.05 |

| Flavonoid 1 | 3.21 ± 0.21 | 4.23 ± 0.11 | 3.91 ± 0.54 |

| Flavonoid 2 | 0.079 ± 0.03 | 0.32 ± 0.08 | 0.64 ± 0.12 |

The results indicate that this compound has a potent inhibitory effect on HepG2 and MCF-7 cells, with IC50 values of 0.25 μM and 0.14 μM , respectively, showcasing its potential as an antitumor agent .

2. Immunomodulatory Effects

This compound also exhibits immunomodulatory properties, specifically in enhancing the expression of interferon-gamma (IFN-γ). A study on extracts from Bidens pilosa revealed that this compound can up-regulate IFN-γ transcription in T cells, suggesting its role in immune response modulation.

Table 2: IFN-γ Promoter Activity Induced by this compound

| Treatment | Concentration (μg/ml) | IFN-γ Promoter Activity (Fold Increase) |

|---|---|---|

| This compound | 100 | ~4 |

| PHA (Positive Control) | - | ~6 |

The data suggest that this compound enhances IFN-γ promoter activity through mechanisms involving NFAT and NFκB transcription factors, which are critical for T cell activation and immune responses .

3. Case Studies and Research Findings

Several studies have investigated the broader implications of this compound's biological activity:

- Case Study on Cancer Treatment : In a clinical setting, researchers explored the use of flavonoids, including this compound, as adjunct therapies in cancer treatment regimens. Patients receiving treatments that included flavonoids showed improved outcomes compared to those receiving standard therapies alone.

- Immunological Research : Another study examined the effects of this compound on immune cell populations in vivo, finding that it increased the proliferation of T cells and enhanced their cytokine production capabilities.

Propiedades

IUPAC Name |

5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O8/c1-23-11-5-4-8(6-9(11)19)16-18(25-3)15(22)13-12(26-16)7-10(20)17(24-2)14(13)21/h4-7,19-21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXULYMZYPRZOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50169530 | |

| Record name | Centaureidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17313-52-9 | |

| Record name | Centaureidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17313-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Centaureidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017313529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Centaureidin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Centaureidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CENTAUREIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/548R7290J9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.